REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[CH:5]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7])C>Cl>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([CH:5]([CH2:6][CH3:7])[C:4]([OH:14])=[O:3])[CH:9]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC)C=1C=NC=CC1)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |